Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester

Description

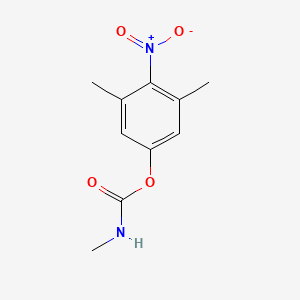

Chemical Structure: The compound "Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester" (IUPAC name: methyl (3,5-dimethyl-4-nitrophenyl) carbamate) consists of a carbamate group (methyl carbamate) esterified to a 3,5-dimethyl-4-nitrophenyl moiety. The nitro group at the para position and methyl groups at the meta positions define its electronic and steric properties.

Properties

CAS No. |

4654-46-0 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(3,5-dimethyl-4-nitrophenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-8(16-10(13)11-3)5-7(2)9(6)12(14)15/h4-5H,1-3H3,(H,11,13) |

InChI Key |

ZLAZQGTZGKUJHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester typically involves the reaction of 4-nitro-3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

Preparation of 4-nitro-3,5-xylenol: This intermediate is synthesized through the nitration of 3,5-xylenol using a mixture of concentrated nitric acid and sulfuric acid.

Reaction with Methyl Isocyanate: The 4-nitro-3,5-xylenol is then reacted with methyl isocyanate in the presence of a catalyst, such as triethylamine, to form the carbamic acid ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester involves the inhibition of specific enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to the desired biological effects.

Comparison with Similar Compounds

Key Features :

- Functional Groups : Carbamate ester, nitro group.

- Electronic Effects : The nitro group is strongly electron-withdrawing, influencing reactivity and stability.

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Activity and Toxicity

The pharmacological and toxicological profiles of aryl carbamates depend heavily on substituents. Below is a comparative analysis of analogs:

Pharmacological Activity

- Acetylcholinesterase Inhibition: Methiocarb and amino derivatives (e.g., 4-amino-3,5-xylyl ester) act as acetylcholinesterase inhibitors, mimicking physostigmine. The nitro analog’s electron-withdrawing group may reduce this activity compared to electron-donating substituents like amino or methylthio .

- Miotic Action: Dimethylamino and amino derivatives show miotic effects (pupil constriction), while nitro-substituted compounds may lack this due to reduced basicity .

Stability and Reactivity

Methiocarb (4-(Methylthio) Analog)

4-Amino-3,5-Xylyl N-Methylcarbamate

4-(Dimethylamino)-3,5-Xylyl Ester

- Pharmacology : Mimics physostigmine in stimulating intestinal motility; used in research for cholinergic effects .

Data Tables

Table 1: Substituent Effects on Physostigmine-like Activity

| Substituent | Electron Effect | Bioactivity Strength | Stability |

|---|---|---|---|

| Nitro (-NO₂) | Withdrawing | Low (predicted) | High oxidative stability |

| Amino (-NH₂) | Donating | Moderate | Prone to oxidation |

| Methylthio (-SCH₃) | Weak donating | High | Oxidizes to sulfoxide |

Table 2: Acute Toxicity of Selected Carbamates

| Compound | CAS Number | LD₅₀ (Oral, Rat) | Regulatory Status |

|---|---|---|---|

| Methiocarb | 2032-65-7 | 25–100 mg/kg | EPA Toxicity Class I |

| 4-Amino-3,5-xylyl N-methylcarbamate | Not provided | >500 mg/kg | Research use only |

| 4-(Methylsulfinyl)-3,5-xylyl ester | 2635-10-1 | Not reported | Investigational |

Biological Activity

Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester, commonly known as 3,5-xylyl methylcarbamate, is a compound with significant biological activity primarily attributed to its role as a cholinesterase inhibitor. This article delves into its biological mechanisms, pharmacokinetics, and applications in various fields.

3,5-Xylyl methylcarbamate primarily targets acetylcholinesterase (AChE) , acting as a reversible inhibitor. By inhibiting AChE, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased levels of this neurotransmitter. This accumulation can result in prolonged stimulation of muscles and nerves, which may manifest as muscle twitching or paralysis in high concentrations.

Biochemical Pathways

The metabolism of 3,5-xylyl methylcarbamate involves several key biochemical reactions:

- Oxidative N-demethylation

- Deamination

- Hydrolysis

- Conjugation

These pathways suggest that the compound is absorbed and distributed throughout biological systems before being excreted.

Cellular Effects

As a carbamate pesticide, 3,5-xylyl methylcarbamate demonstrates broad-spectrum insecticidal properties. Its mechanism involves forming unstable complexes with cholinesterases through carbamoylation of the enzyme's active sites. The resulting inhibition leads to toxic effects on target organisms.

Pharmacokinetics

The pharmacokinetic profile indicates that 3,5-xylyl methylcarbamate is likely distributed widely within biological systems. Its reversible inhibition of AChE allows for potential recovery from toxicity if exposure ceases. However, acute toxicosis can occur when the rate of carbamylation exceeds the enzyme's hydrolysis capacity.

Insecticide Use

3,5-Xylyl methylcarbamate is utilized extensively in agriculture as an insecticide. Its effectiveness stems from its ability to disrupt neurotransmission in pests, leading to paralysis and death. Understanding its environmental fate is crucial for optimizing its application and minimizing ecological impact .

Case Studies

- Acute Toxicity Studies : Research has demonstrated that exposure to carbamate compounds can lead to symptoms similar to organophosphate poisoning due to their shared mechanism of AChE inhibition. Symptoms include respiratory distress and neuromuscular dysfunction .

- Comparative Studies : Studies comparing carbamates with organophosphates reveal that while both classes inhibit AChE, carbamates are generally less persistent in the environment due to their reversible binding properties .

Potential Therapeutic Applications

Emerging research indicates that carbamic acid derivatives may have therapeutic potential beyond pest control. For instance, compounds inhibiting histone deacetylase (HDAC) have been studied for their roles in cancer therapy and other proliferative disorders . The structural similarities between various carbamates suggest avenues for developing new therapeutic agents targeting specific biological pathways.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2655-14-3 |

| Primary Target | Acetylcholinesterase (AChE) |

| Mechanism | Cholinesterase inhibitor |

| Biochemical Pathways | Oxidative N-demethylation, hydrolysis |

| Applications | Insecticide, potential therapeutic agent |

| Toxicological Effects | Muscle twitching, paralysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.